molecular formula C20H18N4 B11996996 1,4-Benzenedicarboxaldehyde bis(phenylhydrazone) CAS No. 7265-27-2

1,4-Benzenedicarboxaldehyde bis(phenylhydrazone)

Katalognummer: B11996996
CAS-Nummer: 7265-27-2
Molekulargewicht: 314.4 g/mol
InChI-Schlüssel: SPKHFXGAGWFQOG-YHARCJFQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Benzenedicarboxaldehyde bis(phenylhydrazone) is an organic compound with the molecular formula C({20})H({18})N(_{4}) It is a derivative of 1,4-benzenedicarboxaldehyde, where both aldehyde groups are converted to phenylhydrazone groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4-Benzenedicarboxaldehyde bis(phenylhydrazone) can be synthesized through the reaction of 1,4-benzenedicarboxaldehyde with phenylhydrazine. The reaction typically involves the following steps:

    Starting Materials: 1,4-Benzenedicarboxaldehyde and phenylhydrazine.

    Reaction Medium: The reaction is usually carried out in an ethanol or methanol solvent.

    Catalyst: Acidic catalysts such as acetic acid can be used to facilitate the reaction.

    Reaction Conditions: The mixture is heated under reflux for several hours to ensure complete conversion.

The general reaction scheme is as follows:

C8H6O2+2C6H8N2C20H18N4+2H2O\text{C}_8\text{H}_6\text{O}_2 + 2\text{C}_6\text{H}_8\text{N}_2 \rightarrow \text{C}_{20}\text{H}_{18}\text{N}_4 + 2\text{H}_2\text{O} C8​H6​O2​+2C6​H8​N2​→C20​H18​N4​+2H2​O

Industrial Production Methods

While specific industrial production methods for 1,4-benzenedicarboxaldehyde bis(phenylhydrazone) are not well-documented, the process would likely involve scaling up the laboratory synthesis with considerations for reaction efficiency, cost, and safety. Continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Benzenedicarboxaldehyde bis(phenylhydrazone) can undergo various chemical reactions, including:

    Oxidation: The phenylhydrazone groups can be oxidized to form corresponding azo compounds.

    Reduction: Reduction of the phenylhydrazone groups can yield hydrazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

1,4-Benzenedicarboxaldehyde bis(phenylhydrazone) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biochemical probes and sensors.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and advanced materials due to its ability to form stable complexes with metals.

Wirkmechanismus

The mechanism of action of 1,4-benzenedicarboxaldehyde bis(phenylhydrazone) depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or altering their function. The phenylhydrazone groups can form hydrogen bonds and other interactions with target molecules, influencing their biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4-Benzenedicarboxaldehyde: The parent compound, which lacks the phenylhydrazone groups.

    1,4-Benzenedicarboxaldehyde bis(methylhydrazone): Similar structure but with methylhydrazone groups instead of phenylhydrazone.

    1,4-Benzenedicarboxaldehyde bis(ethylhydrazone): Similar structure but with ethylhydrazone groups.

Uniqueness

1,4-Benzenedicarboxaldehyde bis(phenylhydrazone) is unique due to the presence of phenylhydrazone groups, which can enhance its stability and reactivity compared to other hydrazone derivatives. This makes it particularly useful in applications requiring robust chemical properties and specific interactions with target molecules.

Eigenschaften

CAS-Nummer

7265-27-2

Molekularformel

C20H18N4

Molekulargewicht

314.4 g/mol

IUPAC-Name

N-[(E)-[4-[(E)-(phenylhydrazinylidene)methyl]phenyl]methylideneamino]aniline

InChI

InChI=1S/C20H18N4/c1-3-7-19(8-4-1)23-21-15-17-11-13-18(14-12-17)16-22-24-20-9-5-2-6-10-20/h1-16,23-24H/b21-15+,22-16+

InChI-Schlüssel

SPKHFXGAGWFQOG-YHARCJFQSA-N

Isomerische SMILES

C1=CC=C(C=C1)N/N=C/C2=CC=C(C=C2)/C=N/NC3=CC=CC=C3

Kanonische SMILES

C1=CC=C(C=C1)NN=CC2=CC=C(C=C2)C=NNC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.